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Compound of Interest

Compound Name: 9-Hydroxy-alpha-lapachone

Cat. No.: B151759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone isolated from species such

as Catalpa ovata, has garnered interest for its biological activities, notably its potent inhibition

of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the

spectroscopic analysis of 9-Hydroxy-alpha-lapachone. Due to the limited availability of a

complete, publicly accessible dataset for 9-Hydroxy-alpha-lapachone, this guide presents a

detailed analysis of the closely related parent compound, alpha-lapachone, and extrapolates

the expected spectroscopic characteristics for the 9-hydroxy derivative. Furthermore, this

document outlines detailed experimental protocols for a suite of spectroscopic techniques and

visualizes relevant biological pathways and experimental workflows, serving as a vital resource

for researchers engaged in the study of this compound.

Chemical Identity and Properties
9-Hydroxy-alpha-lapachone is a derivative of alpha-lapachone, characterized by the

presence of a hydroxyl group at the C-9 position of the aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b151759?utm_src=pdf-interest
https://www.benchchem.com/product/b151759?utm_src=pdf-body
https://www.benchchem.com/product/b151759?utm_src=pdf-body
https://www.benchchem.com/product/b151759?utm_src=pdf-body
https://www.benchchem.com/product/b151759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name
9-hydroxy-2,2-dimethyl-3,4-

dihydrobenzo[g]chromene-5,10-dione

Synonyms α-Dihydrocaryopterone

CAS Number 22333-58-0

Molecular Formula C₁₅H₁₄O₄

Molecular Weight 258.27 g/mol

Appearance Yellow powder

Solubility
Soluble in Chloroform, Dichloromethane, Ethyl

Acetate, DMSO, Acetone.[1]

Melting Point 178-180 °C

Spectroscopic Data
While a complete, experimentally verified dataset for 9-Hydroxy-alpha-lapachone is not

readily available in the surveyed literature, the spectroscopic data for the parent compound,

alpha-lapachone, provides a robust baseline for analysis. The introduction of a hydroxyl group

at the C-9 position is expected to induce predictable changes in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Spectroscopic Data of Alpha-Lapachone (Reference Compound)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for alpha-lapachone,

which are essential for comparison.

Table 1: ¹H NMR Spectroscopic Data of Alpha-Lapachone
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1' (gem-dimethyl) 1.48 s -

H-3' 1.88 t 6.7

H-4' 2.68 t 6.7

H-6 8.08 dd 7.7, 1.2

H-7 7.68 td 7.5, 1.3

H-8 7.68 td 7.5, 1.3

H-9 8.08 dd 7.7, 1.2

Solvent: CDCl₃. Data is representative of typical values found in the literature.

Table 2: ¹³C NMR Spectroscopic Data of Alpha-Lapachone
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Carbon Chemical Shift (δ, ppm)

C-1' (gem-dimethyl) 26.6

C-2' 78.4

C-3' 31.6

C-4' 16.6

C-4a 129.2

C-5 180.2

C-5a 121.8

C-6 126.2

C-7 133.8

C-8 133.8

C-9 126.2

C-9a 129.2

C-10 175.1

C-10a 162.2

Solvent: CDCl₃. Data is representative of typical values found in the literature.

2.1.2. Expected NMR Spectral Changes for 9-Hydroxy-alpha-lapachone

The introduction of an electron-donating hydroxyl group at C-9 is expected to cause the

following changes in the NMR spectra compared to alpha-lapachone:

¹H NMR:

The aromatic proton at C-8 would likely experience an upfield shift (to a lower ppm value)

due to the electron-donating effect of the adjacent hydroxyl group.

The proton at C-7 may also experience a slight upfield shift.
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A new, broad singlet corresponding to the phenolic hydroxyl proton (9-OH) would appear,

typically in the range of 5-10 ppm, the exact position being dependent on solvent and

concentration.

¹³C NMR:

The C-9 carbon signal will be significantly shifted downfield (to a higher ppm value) due to

the direct attachment of the electronegative oxygen atom.

The C-8 and C-9a carbons are expected to shift upfield (to lower ppm values) due to the

ortho- and para-directing effects of the hydroxyl group.

Other aromatic carbon signals may be slightly perturbed.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Alpha-Lapachone and Expected for 9-Hydroxy-
alpha-lapachone

Functional Group
Alpha-Lapachone
Wavenumber
(cm⁻¹)

Expected 9-
Hydroxy-alpha-
lapachone
Wavenumber
(cm⁻¹)

Vibrational Mode

C-H (alkane) ~2970, ~2930 ~2970, ~2930 Stretching

C=O (quinone) ~1680, ~1650 ~1675, ~1645 Stretching

C=C (aromatic) ~1600, ~1580 ~1600, ~1580 Stretching

C-O (ether) ~1230 ~1230 Stretching

O-H - ~3500-3200 (broad) Stretching

C-O (phenol) - ~1200 Stretching

The most significant difference in the IR spectrum of 9-Hydroxy-alpha-lapachone compared

to alpha-lapachone will be the appearance of a broad absorption band in the region of 3500-
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3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[2][3] A

C-O stretching band for the phenolic group is also expected around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Naphthoquinones typically exhibit multiple absorption bands in the UV-Vis region. For alpha-

lapachone, characteristic absorptions are observed around 250, 280, and 330 nm. The

introduction of the hydroxyl group at C-9 in 9-Hydroxy-alpha-lapachone is expected to cause

a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the

hydroxyl group, which extends the conjugation of the chromophore.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 9-Hydroxy-alpha-lapachone

Expected λmax (nm) Solvent

~255-265 Methanol or Ethanol

~285-295 Methanol or Ethanol

~335-345 Methanol or Ethanol

Mass Spectrometry (MS)
The nominal molecular weight of 9-Hydroxy-alpha-lapachone is 258 g/mol . In electrospray

ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z

259.

Table 5: Predicted Mass Spectrometry Fragmentation for 9-Hydroxy-alpha-lapachone
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m/z Proposed Fragment

259 [M+H]⁺

241 [M+H - H₂O]⁺

231 [M+H - CO]⁺

215
[M+H - C₃H₆]⁺ (loss of propene from the pyran

ring)

187 [M+H - C₃H₆ - CO]⁺

The fragmentation pattern is likely to involve the loss of water from the hydroxyl group, loss of

carbon monoxide from the quinone moiety, and fragmentation of the dihydropyran ring.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of 9-Hydroxy-
alpha-lapachone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

1. Weigh approximately 5-10 mg of 9-Hydroxy-alpha-lapachone.

2. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

3. Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single pulse (zg30)

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Standard proton-decoupled (zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Spectral Width: -10 to 220 ppm

Data Processing:

1. Apply Fourier transformation to the raw data.

2. Phase correct the spectrum.

3. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

4. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

1. Place a small amount of the powdered 9-Hydroxy-alpha-lapachone onto the ATR crystal.

2. Apply pressure to ensure good contact between the sample and the crystal.
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Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Acquisition:

1. Record a background spectrum of the empty ATR crystal.

2. Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

1. Prepare a stock solution of 9-Hydroxy-alpha-lapachone in a suitable UV-grade solvent

(e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

2. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1

and 1.0 (typically in the µg/mL range).

Instrument Parameters:

Wavelength Range: 200-800 nm

Scan Speed: Medium

Slit Width: 1-2 nm

Data Acquisition:

1. Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

2. Rinse the cuvette with the sample solution and then fill it with the sample solution.
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3. Record the UV-Vis spectrum of the sample.

Mass Spectrometry (MS)
Sample Preparation (for ESI-MS):

1. Prepare a dilute solution of 9-Hydroxy-alpha-lapachone (e.g., 1-10 µg/mL) in a solvent

system compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1%

formic acid).

Instrument Parameters (LC-MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Acquisition:

1. Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid

chromatography system coupled to the mass spectrometer.

2. Acquire the full scan mass spectrum to identify the protonated molecular ion.

3. Perform product ion scans on the protonated molecular ion to obtain the fragmentation

pattern.

Signaling Pathway and Experimental Workflows
Inhibition of Nitric Oxide Production Signaling Pathway
9-Hydroxy-alpha-lapachone is a known inhibitor of lipopolysaccharide (LPS)-induced nitric

oxide (NO) production. This effect is common among naphthoquinones and is often mediated
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through the inhibition of the IκB kinase (IKK)/NF-κB signaling pathway, which ultimately

prevents the expression of inducible nitric oxide synthase (iNOS).[4][5]
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Inhibition of iNOS Expression by 9-Hydroxy-alpha-lapachone
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General Workflow for Spectroscopic Analysis

Start: Purified
9-Hydroxy-alpha-lapachone

Sample Preparation
(Dissolution/Dilution)

NMR Spectroscopy
(¹H, ¹³C, 2D) FT-IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

(ESI-MS, MS/MS)

Data Analysis and
Structure Elucidation

Final Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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